N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
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Overview
Description
This compound exhibits a range of biological activities, including anticancer, antimicrobial, and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-(4-methylanilino)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The exact mechanism of action of N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is not fully understood. it is believed to exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)-2-methoxy-4-nitroaniline
- N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-p-tolylacetamide
Uniqueness
Its ability to inhibit enzyme activity and induce apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-3-5-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXNVPECVUOHV-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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